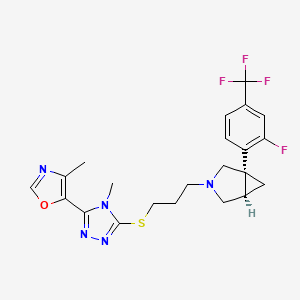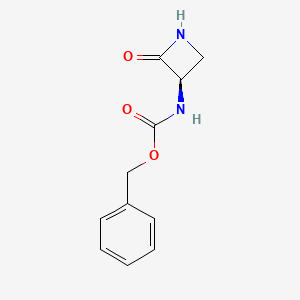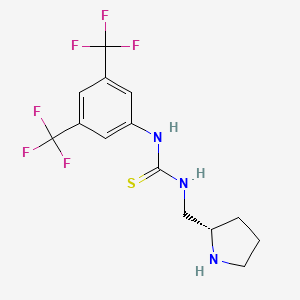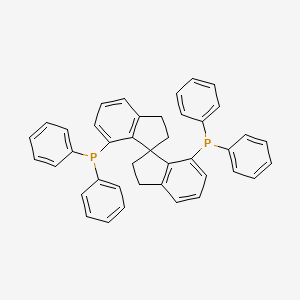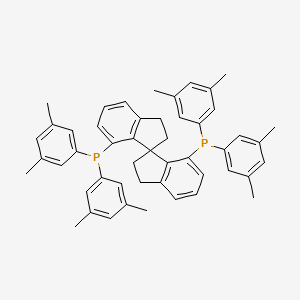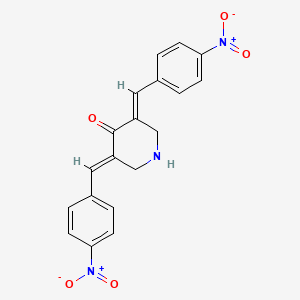
RA-9
概要
説明
RA-9は、プロテアソーム関連脱ユビキチン化酵素の強力かつ選択的な阻害剤です。この化合物は、良好な毒性プロファイルを有し、顕著な抗癌活性を示します。 This compoundは、20Sプロテアソームのタンパク質分解活性を阻害することなく、ユビキチン依存性タンパク質分解を阻害することで、卵巣癌細胞株においてアポトーシスを選択的に誘導します .
科学的研究の応用
RA-9 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the ubiquitin-proteasome system and its role in protein degradation.
Biology: this compound is employed in biological research to investigate the mechanisms of apoptosis and cell cycle regulation.
Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of ovarian cancer. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: This compound is utilized in the development of new therapeutic agents and as a reference compound in drug discovery .
Safety and Hazards
作用機序
RA-9は、プロテアソーム関連脱ユビキチン化酵素を阻害することによって作用を発揮します。この阻害は、ポリユビキチン化タンパク質の蓄積につながり、細胞周期チェックポイントの停止とアポトーシスをもたらします。this compoundの分子標的には、UCH-L1、UCH-L3、USP2、USP5、USP8などの脱ユビキチン化酵素が含まれます。 この化合物は、卵巣癌細胞において小胞体ストレス応答を誘発し、その抗癌活性に貢献します .
準備方法
合成経路と反応条件
RA-9は、コア構造の形成、それに続く官能基の修飾を含む一連の化学反応によって合成できます。詳細な合成経路と反応条件は、機密情報であり、公開文献では広く公開されていません。 通常、有機溶媒と触媒を使用して、所望の化学的変換を達成します .
工業生産方法
This compoundの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、最終製品の一貫性と効力を維持するための厳格な品質管理対策が含まれています。 この化合物は、多くの場合、粉末の形で製造され、安定性を維持するために低温で保管されます .
化学反応の分析
反応の種類
RA-9は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化誘導体になります。
還元: 還元反応は、this compound上の官能基を修飾し、その化学的性質を変化させます。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな有機溶媒が含まれます。 反応条件は、通常、所望の化学的変換を促進するために、制御された温度、pHレベル、および触媒の存在を含みます .
生成される主な生成物
This compoundの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性がありますが、置換反応は異なる官能基を持つ化合物を生成する可能性があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
化学: this compoundは、ユビキチン-プロテアソーム系とそのタンパク質分解における役割を研究するためのツール化合物として使用されます。
生物学: this compoundは、アポトーシスと細胞周期調節のメカニズムを調べるための生物学研究で使用されます。
医学: this compoundは、特に卵巣癌の治療において、抗癌剤としての有望な結果を示しています。これは、その有効性と安全性を評価するための前臨床研究で使用されています。
類似化合物との比較
RA-9は、プロテアソーム関連脱ユビキチン化酵素阻害剤としての高い選択性と効力でユニークです。類似の化合物には以下が含まれます。
OTS964塩酸塩: 抗癌作用を有する別の強力な阻害剤。
アムバチニブ: 癌治療に適用される多目的キナーゼ阻害剤。
シノメニン: 抗炎症および抗癌作用を有するアルカロイド .
This compoundは、脱ユビキチン化酵素の特定の標的化と、卵巣癌細胞におけるアポトーシスを選択的に誘導する能力により際立っています。
特性
IUPAC Name |
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27/h1-10,20H,11-12H2/b15-9+,16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYPWAMLWZVHAE-KAVGSWPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1NC/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919091-63-7 | |
| Record name | 919091-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is RA-9's primary molecular target?
A1: this compound primarily targets a specific subset of deubiquitinating enzymes (DUBs) associated with the 19S subunit of proteasomes. []
Q2: How does this compound interact with its target?
A2: this compound acts as a potent, selective, and cell-permeable inhibitor of specific DUBs. [, ] It contains an α,β-unsaturated carbonyl group that interacts with cysteine sulfhydryl groups in the active sites of DUBs, inhibiting their activity. []
Q3: What are the downstream effects of this compound's DUB inhibition?
A3: this compound treatment leads to:
- Accumulation of polyubiquitinated proteins. []
- Depletion of the free ubiquitin pool. []
- Downregulation of cell cycle promoters like cyclin D1. []
- Upregulation of tumor suppressors p53, p27Kip1, and p16Ink4A. []
- Onset of apoptosis in various cancer cell lines. [, , , ]
- Exacerbation of endoplasmic reticulum (ER) stress responses. []
Q4: How does this compound’s effect on the unfolded protein response contribute to its anticancer activity?
A4: this compound’s inhibition of proteasome-associated DUBs leads to an accumulation of proteins targeted for degradation. This, in turn, triggers the unfolded protein response, a cellular stress response. When the unfolded protein response is prolonged or excessive, as seen with this compound treatment, it can trigger apoptosis, contributing to the compound’s anticancer activity. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H15N3O6. Its molecular weight is 377.35 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research papers don't include specific spectroscopic data, it is likely that standard characterization techniques such as NMR, IR, and mass spectrometry were employed to confirm the structure and purity of this compound during its development.
Q7: Is there information available regarding this compound's material compatibility, stability under various conditions, catalytic properties, computational modeling, or structure-activity relationships?
A7: The provided research papers primarily focus on this compound’s biological activity and don't delve into these specific aspects. Further investigations are necessary to elucidate these properties.
Q8: What is known about the stability of this compound and its formulations?
A8: While the provided papers don't discuss specific stability data, this compound has demonstrated efficacy in both in vitro and in vivo studies, suggesting sufficient stability for these experimental settings. [, , , ] Formulation strategies to enhance its stability, solubility, and bioavailability would likely be essential for further development.
Q9: What are the known safety considerations and regulatory guidelines regarding this compound?
A9: Given its early stage of development, comprehensive safety data for this compound is limited. Further studies are required to evaluate its toxicology, potential adverse effects, and long-term safety profile.
Q10: In which cancer types has this compound shown in vitro efficacy?
A11: this compound has demonstrated potent anti-cancer activity against various cancer cell lines, including those derived from breast, ovarian, and cervical cancers. [, , , ]
Q11: What is the in vivo efficacy of this compound in ovarian cancer models?
A12: In a mouse xenograft model of human ovarian cancer, this compound significantly decreased tumor burden and increased overall survival, supporting its potential as a therapeutic agent for this malignancy. []
Q12: What is the in vivo efficacy of this compound in Cushing’s disease models?
A13: In a murine AtT-20 model of Cushing’s Disease, this compound decreased cell proliferation and increased apoptosis, similar to the effects observed with pasireotide, a currently approved drug. Additionally, this compound reduced ACTH secretion in this model. []
Q13: Does this compound affect primary cells differently than cell lines?
A14: this compound selectively killed primary ovarian cancer cells derived from patients resistant to chemotherapy at clinically achievable concentrations, suggesting a favorable therapeutic window. [] Additionally, this compound was less toxic to primary human cells compared to cancer cell lines. []
Q14: Are there any insights regarding resistance mechanisms, cross-resistance, toxicology data, specific drug delivery strategies, potential biomarkers, or analytical techniques related to this compound?
A14: These aspects require further research and are not extensively discussed within the provided research articles.
Q15: Is there information on this compound's environmental impact, dissolution properties, analytical method validation, quality control measures during development, immunogenicity, or interactions with drug transporters and metabolizing enzymes?
A15: The provided research papers primarily focus on the biomedical aspects of this compound and do not offer detailed insights into these specific areas. Further investigations are necessary to address these aspects comprehensively.
Q16: Is there information on this compound's biocompatibility, biodegradability, potential alternatives or substitutes, recycling strategies, or research infrastructure for its development?
A16: These aspects fall outside the scope of the provided research papers and require further exploration.
Q17: What is the historical context and potential for cross-disciplinary applications of this compound?
A19: this compound research contributes to the evolving understanding of DUBs as therapeutic targets. Its mechanism of action and preclinical efficacy encourage further investigation into its potential for treating various cancers and potentially other diseases. [, , , , ] Cross-disciplinary research, incorporating expertise from medicinal chemistry, pharmacology, and oncology, will be crucial for advancing this compound's development and exploring its full therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



